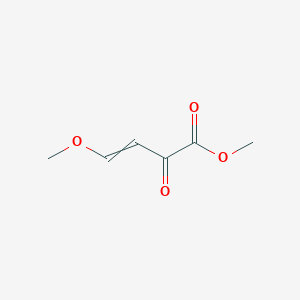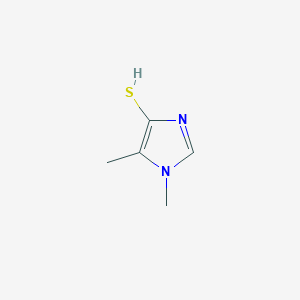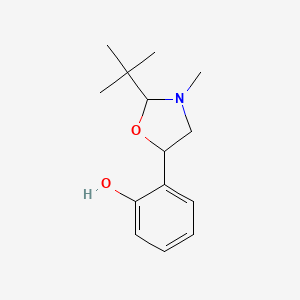![molecular formula C17H17NO2 B14296768 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile CAS No. 112831-08-0](/img/structure/B14296768.png)
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is an organic compound with a complex aromatic structure. It features methoxy groups, a benzonitrile core, and a methyl substituent, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile can be achieved through multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Aplicaciones Científicas De Investigación
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl structure but differs in functional groups.
4-Methoxyphenethyl alcohol: Contains a methoxy group and a phenethyl structure.
2-Methoxy-5-methylphenol: Similar aromatic structure with methoxy and methyl substituents.
Uniqueness
6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile is unique due to its specific combination of methoxy, methyl, and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
112831-08-0 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
6-methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-17(20-3)16(11-18)15(12)10-13-5-4-6-14(9-13)19-2/h4-9H,10H2,1-3H3 |
Clave InChI |
DFRYNLMZSUBPSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)C#N)CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
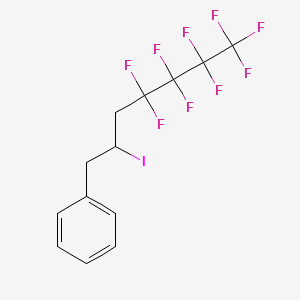


![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
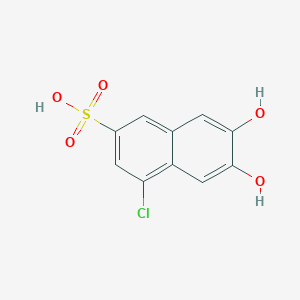
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


